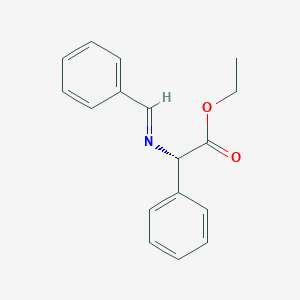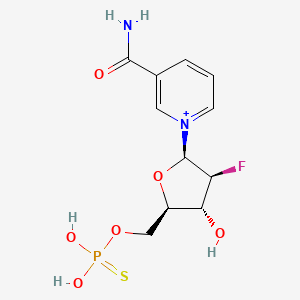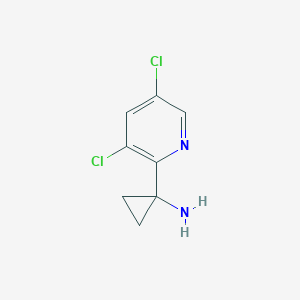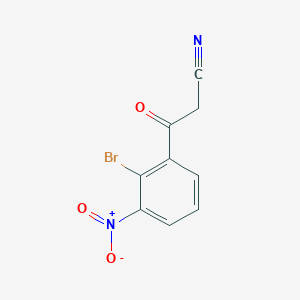
(4-Carbamoyl-3-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Carbamoyl-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a carbamoyl and a hydroxy group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-hydroxyphenyl)boronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid derivative.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoyl-3-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups, such as alcohols or ketones.
Reduction: Reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions involving the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Carbamoyl-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Carbamoyl-3-hydroxyphenyl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.
Pathways Involved: The compound can participate in oxidative addition and transmetalation processes, which are key steps in catalytic cycles such as the Suzuki-Miyaura coupling.
Comparison with Similar Compounds
(4-Hydroxyphenyl)boronic acid: Similar structure but lacks the carbamoyl group.
(4-Chlorophenyl)boronic acid: Contains a chlorine substituent instead of the carbamoyl and hydroxy groups.
Uniqueness: (4-Carbamoyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both carbamoyl and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
(4-carbamoyl-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10,12-13H,(H2,9,11) |
InChI Key |
NTMHMNBXKGKGFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
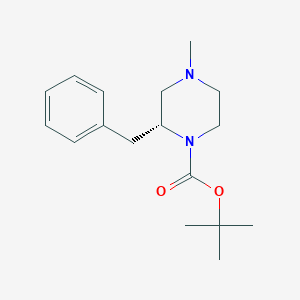

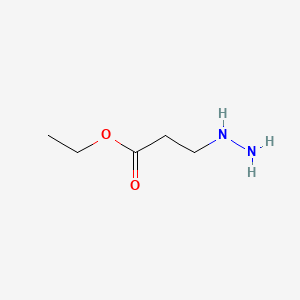

![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
